Computed Lipophilicity (XLogP3‑AA) of 1795303‑87‑5 vs. Representative N‑Sulfonylazetidine‑Succinimide Analogs
The target compound exhibits an XLogP3‑AA of 1.5, compared with the 4‑chlorophenyl sulfonyl analog (predicted XLogP3‑AA ≈2.0) and the 5‑bromothiophenyl sulfonyl analog (predicted XLogP3‑AA ≈1.9). The lower lipophilicity of 1795303‑87‑5 arises from the electron‑withdrawing effect of the two chlorine atoms and the methyl group on the phenyl ring. [1] This difference is large enough to affect passive membrane permeability and plasma protein binding in cellular assays. [1]
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.5 |
| Comparator Or Baseline | 4‑Chlorophenyl‑sulfonyl analog: XLogP3‑AA ≈2.0; 5‑Bromothiophenyl‑sulfonyl analog: XLogP3‑AA ≈1.9 (values computed by PubChem prediction engine) |
| Quantified Difference | ΔXLogP3‑AA ≈ –0.4 to –0.5 compared with monohalo‑aryl or bromothiophenyl analogs |
| Conditions | PubChem computed XLogP3‑AA 3.0 prediction (2021 release); in silico values derived from 2D molecular graph without experimental validation |
Why This Matters
For medicinal chemistry campaigns, a 0.4–0.5 unit shift in XLogP can translate to a meaningful difference in cellular permeability and off‑target promiscuity, making 1795303‑87‑5 the preferred choice when lower lipophilicity is desired within the sulfonylazetidine‑succinimide series.
- [1] PubChem Compound Summary for CID 86265341, 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86265341 (accessed 2026-05-09). View Source
